molecular formula C30H20N2 B3178459 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 58328-30-6

5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3178459
CAS No.: 58328-30-6
M. Wt: 408.5 g/mol
InChI Key: WKAHKYDYDUMBRW-UHFFFAOYSA-N
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Description

5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound that features both indole and carbazole rings in its structure. This compound is known for its unique structural and electronic properties, which make it a valuable component in various scientific and industrial applications .

Preparation Methods

The synthesis of 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole can be achieved through several methods:

Chemical Reactions Analysis

5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. For example, it acts as a ligand for the TCDD (Ah) receptor, which plays a role in various biological processes . The compound’s electronic properties also contribute to its effectiveness in optoelectronic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5,11-diphenylindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-20-30-26(19-29(25)31)24-16-8-10-18-28(24)32(30)22-13-5-2-6-14-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHKYDYDUMBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indolo[3,2-b]carbazole (1.20 g, 4,68 mmol) was suspended in 48 ml of o-xylene under nitrogen and treated with iodobenzene (2.10 g, 10.3 mmol) followed by the sodium t-butoxide (1.35 g, 14.0 mmol), tri-t-butylphosphine (0.15 g, 0.74 mmol) and palladium dibenzylideneacetone (0.34 g, 0.37 mmol). The resulting mixture was heated to 120° C. and stirred for 20 minutes. It was then cooled to room temperature filtered through a short pad of silica gel and the pad washed with toluene. The combined filtrates were combined and concentrated to dryness to afford a dark-colored solid. Purification using a Biotage® automated flash purification system afforded 0.640 g of N,N′-bis(phenyl)-indolo[3,2-b]carbazole with a purity of 99.7%. MP=306.5° C.; Tg=238.9° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Five
Name
palladium dibenzylideneacetone
Quantity
0.34 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
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5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
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5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 6
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

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